3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

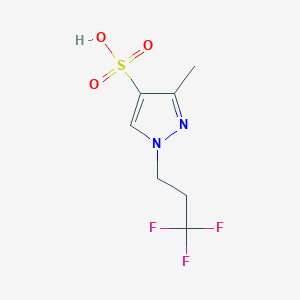

Chemical Structure: The compound features a pyrazole core substituted at the 1-position with a 3,3,3-trifluoropropyl group, a methyl group at the 3-position, and a sulfonic acid moiety at the 4-position. Its molecular formula is C₇H₉F₃N₂O₃S, with a molecular weight of 258.07 g/mol (calculated from substituent contributions).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.

Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced through a nucleophilic substitution reaction using a trifluoropropyl halide.

Sulfonation: The sulfonic acid group can be introduced by sulfonation of the pyrazole ring using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted pyrazole derivatives with new functional groups replacing the sulfonic acid group.

Scientific Research Applications

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid involves its interaction with specific molecular targets and pathways. The trifluoropropyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The sulfonic acid group may facilitate interactions with polar or charged regions of biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Properties :

- The trifluoropropyl group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and strong C-F bonds.

- The sulfonic acid group confers high acidity (pKa ~1–2), making the compound water-soluble and reactive in ionic interactions.

Applications: Potential uses include pharmaceuticals (e.g., drug counterions), surfactants, and catalysts in acidic environments.

Comparison with Structurally Related Compounds

3-Methyl-1-propyl-1H-pyrazole-4-sulfonic Acid (CAS 1316226-92-2)

Molecular Formula : C₇H₁₂N₂O₃S | Molecular Weight : 204.25 g/mol.

| Property | Target Compound (Trifluoropropyl) | Propyl Analog |

|---|---|---|

| Substituent | 3,3,3-Trifluoropropyl | Propyl |

| Lipophilicity (LogP) | Higher (fluorine effect) | Lower |

| Solubility | Polar (sulfonic acid) but reduced by fluorinated chain | More soluble in organic solvents |

| Applications | Specialty chemicals, pharmaceuticals | Basic sulfonic acid derivatives |

5-(Butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Molecular Formula : C₁₀H₁₃F₃IN₂O | Molecular Weight : ~377.13 g/mol.

| Property | Target Compound | Iodo/Butoxymethyl Analog |

|---|---|---|

| Substituents | Sulfonic acid at C4 | Iodo and butoxymethyl at C4/C5 |

| Reactivity | Acid-catalyzed reactions | Halogen-mediated cross-coupling |

| Applications | Ionic interactions, surfactants | Radiolabeling, synthesis intermediates |

Key Difference: The sulfonic acid group in the target compound enhances polarity and acidity, while the iodo group in the analog enables participation in Sonogashira or Suzuki couplings.

Cangrelor (CAS 163706-06-7)

Structure: Contains a (3,3,3-trifluoropropyl)thio group in a complex adenosine derivative.

| Property | Target Compound | Cangrelor |

|---|---|---|

| Functional Group | Sulfonic acid | Thioether |

| Bioactivity | Limited data | Anti-platelet agent |

| Solubility | High (ionic) | Moderate (thioether reduces polarity) |

Key Difference : The sulfonic acid group in the target compound increases water solubility compared to Cangrelor’s thioether, which balances lipophilicity for membrane penetration in drug delivery.

Substituent Effects and Trends

- Trifluoropropyl vs. Propyl : Fluorination enhances resistance to oxidative degradation and alters electronic properties (e.g., electron-withdrawing effect stabilizes adjacent charges).

- Sulfonic Acid vs. Thioether/Iodo : Sulfonic acids dominate in ionic applications (e.g., surfactants), while thioethers/iodo groups enable covalent bonding (e.g., drug conjugates).

- Positional Effects : Trifluoromethyl groups on the pyrazole ring (e.g., ) reduce nucleophilicity compared to N-linked trifluoropropyl chains, impacting reaction pathways.

Biological Activity

Introduction

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid is a pyrazole derivative notable for its unique structural features, including a trifluoropropyl group and a sulfonic acid moiety. This compound has garnered interest in medicinal chemistry and agrochemicals due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₇H₉F₃N₂O₃S

- Molecular Weight : Approximately 242.22 g/mol

- Structure : Contains a five-membered heterocyclic ring (pyrazole) with a sulfonic acid group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the sulfonic acid group enhances its solubility in aqueous environments, facilitating interactions with biomolecules.

Potential Biological Activities

-

Inhibition of Enzymatic Activity :

- Research indicates that pyrazole derivatives can inhibit monoamine oxidases (MAO), which are critical enzymes in neurotransmitter metabolism. Studies have shown that certain pyrazole compounds exhibit selective inhibition of MAO-A over MAO-B, making them potential candidates for antidepressant and anxiolytic therapies .

- Anticancer Properties :

Case Studies

- Monoamine Oxidase Inhibition :

- Antiproliferative Activity :

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methyl-1H-pyrazole-4-sulfonic acid | Methyl group at position 4 | Moderate MAO inhibition |

| 5-Amino-1H-pyrazole-4-sulfonic acid | Amino group at position 5 | Enhanced anticancer properties |

| 3-Trifluoromethyl-1H-pyrazole | Trifluoromethyl substituent | Limited biological data |

The unique combination of trifluoropropyl and sulfonic acid functionalities in this compound suggests that it may confer distinct biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid?

- Methodology : Multi-step synthesis typically begins with pyrazole derivatives and trifluoropropyl precursors. Key steps include sulfonation under controlled conditions (e.g., using chlorosulfonic acid) and purification via silica gel chromatography. Reaction temperatures (80–100°C) and solvent systems (DMF or acetonitrile) are critical for yield optimization .

- Example : A related compound, 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid, was synthesized via sequential heterocyclic coupling and sulfonation, achieving 68% yield after column chromatography .

Q. How can this compound be characterized to confirm structural integrity?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and trifluoropropyl group integration.

- LC-MS for molecular weight confirmation and purity assessment.

- X-ray crystallography (if crystalline) to resolve bond angles and stereochemistry, as demonstrated for analogs like 3-cyclopropyl-1-(4-methylphenyl)pyrazole-5-carboxylic acid .

Q. What solvents and conditions are suitable for handling this compound?

- Methodology : The sulfonic acid group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (2–12) and temperatures (4–40°C) are recommended. For storage, lyophilization or inert atmosphere (N₂/Ar) prevents degradation .

Q. How does the trifluoropropyl group influence reactivity?

- Methodology : The electron-withdrawing trifluoromethyl group stabilizes intermediates in nucleophilic substitutions. Computational studies (DFT) can predict activation energies for reactions like esterification or amidation .

Q. What are the safety protocols for handling this compound?

- Methodology : Use PPE (gloves, goggles) due to potential sulfonic acid corrosivity. Conduct thermal stability analysis (DSC/TGA) to assess decomposition risks. Waste disposal should follow protocols for fluorinated organic acids .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives?

- Methodology : Employ quantum chemical calculations (e.g., Gaussian, ORCA) to map transition states and intermediates. For example, ICReDD’s reaction path search methods reduced experimental iterations by 50% for similar fluorinated pyrazoles .

- Case Study : Aprepitant analogs used DFT to validate morpholino-methyl triazolone configurations, achieving 90% enantiomeric excess .

Q. What strategies resolve contradictory data in reaction yield optimization?

- Methodology :

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) systematically.

- In situ monitoring (Raman spectroscopy) to track intermediate formation.

- Cross-validate results with kinetic modeling (e.g., Arrhenius plots) .

Q. How can scale-up challenges be mitigated in continuous flow systems?

- Methodology :

- Membrane separation (e.g., nanofiltration) to isolate the sulfonic acid from byproducts.

- Process simulation (Aspen Plus) to optimize residence time and heat transfer.

- Reactor design : Microfluidic reactors improve mixing efficiency for exothermic sulfonation steps .

Q. What biological activity screening approaches are suitable for this compound?

- Methodology :

- Autophagy assays (LC3-II Western blot) to evaluate anti-cancer potential, as seen in FMPPP’s mTOR/p70S6K inhibition .

- Microbial susceptibility testing (MIC assays) against Gram-negative/positive strains .

Q. How to analyze degradation products under oxidative stress?

Properties

Molecular Formula |

C7H9F3N2O3S |

|---|---|

Molecular Weight |

258.22 g/mol |

IUPAC Name |

3-methyl-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonic acid |

InChI |

InChI=1S/C7H9F3N2O3S/c1-5-6(16(13,14)15)4-12(11-5)3-2-7(8,9)10/h4H,2-3H2,1H3,(H,13,14,15) |

InChI Key |

UNJBCZVLBXFNFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)O)CCC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.